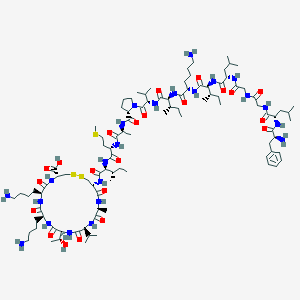
N-(4-Bromophenyl)-2-chloro-benzamide
Vue d'ensemble
Description
The compound "N-(4-Bromophenyl)-2-chloro-benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. While the specific compound is not directly studied in the provided papers, related benzamide derivatives have been synthesized and characterized, providing insights into the chemical behavior and properties that may be relevant to "N-(4-Bromophenyl)-2-chloro-benzamide" .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the acylation of amines with acyl chlorides or anhydrides. For instance, the synthesis of 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives and their metal complexes has been reported, which involves the reaction of 4-bromobenzoyl chloride with thiosemicarbazide followed by complexation with metal salts . Similarly, the synthesis of other benzamide derivatives has been achieved through various organic synthesis methods, as detailed in the papers .
Molecular Structure Analysis
X-ray diffraction studies have been used to determine the crystal structures of several benzamide derivatives. These studies reveal the molecular geometry, including bond lengths and angles, and the presence of intramolecular and intermolecular hydrogen bonding, which can influence the stability and reactivity of the compounds . For example, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide shows a strong intramolecular N-H...O hydrogen bond .
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, including interactions with metal ions to form complexes . The reactivity can also be influenced by the presence of substituents on the benzamide ring, which can affect the electron density and thus the chemical behavior of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as melting points, solubility, and stability, can be inferred from spectroscopic data and computational studies. Infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy provide information on the functional groups and electronic structure of the compounds . Computational methods, such as density functional theory (DFT) calculations, help predict the molecular properties and reactivity . For example, the vibrational frequencies and chemical shifts calculated for 4-chloro-N-(2-methoxyphenyl)benzamidoxime are in strong agreement with experimental data .
Applications De Recherche Scientifique
Chemical Synthesis and Organic Chemistry
Research in synthetic organic chemistry often focuses on the development of new methods for the synthesis of complex molecules, including various benzamide derivatives. These efforts are crucial for creating compounds with potential applications in materials science, pharmaceuticals, and as intermediates in organic synthesis. For example, methodologies involving cross-coupling reactions or the use of reagents to introduce functional groups into aromatic systems could be relevant to synthesizing and modifying compounds like "N-(4-Bromophenyl)-2-chloro-benzamide" (Kondo & Murakami, 2001).
Supramolecular Chemistry
The study of supramolecular structures, such as those formed by benzene-1,3,5-tricarboxamides (BTAs), showcases the importance of understanding how benzamide derivatives can participate in the formation of complex molecular assemblies. These assemblies have applications in nanotechnology, polymer processing, and potentially in creating new materials with unique properties (Cantekin, de Greef, & Palmans, 2012).
Environmental Chemistry
Compounds structurally related to "N-(4-Bromophenyl)-2-chloro-benzamide" might also have relevance in environmental chemistry, particularly in the context of studying the persistence, degradation, and environmental impact of brominated organic compounds. Research on novel brominated flame retardants (NBFRs) and their occurrence in the environment can provide insights into the fate of such compounds and inform the development of more sustainable and less harmful chemicals (Zuiderveen, Slootweg, & de Boer, 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUDDBZEDXTSPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40278281 | |
| Record name | N-(4-BROMOPHENYL)-2-CHLORO-BENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40278281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromophenyl)-2-chloro-benzamide | |
CAS RN |
66569-05-9 | |
| Record name | 66569-05-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-BROMOPHENYL)-2-CHLORO-BENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40278281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-BROMO-2-CHLOROBENZANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















